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Ethyl N-(2-ethoxypropan-2-YL)carbamate Documentation Hub

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  • Product: Ethyl N-(2-ethoxypropan-2-YL)carbamate
  • CAS: 112700-87-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Applications of Ethyl N-(2-ethoxypropan-2-yl)carbamate

Abstract In modern drug development and synthetic organic chemistry, the precise control of molecular stability and reactivity is paramount. Ethyl N-(2-ethoxypropan-2-yl)carbamate (Molecular Formula: C₈H₁₇NO₃) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern drug development and synthetic organic chemistry, the precise control of molecular stability and reactivity is paramount. Ethyl N-(2-ethoxypropan-2-yl)carbamate (Molecular Formula: C₈H₁₇NO₃) represents a highly specialized chemical entity featuring a hemiaminal ether linkage integrated with a carbamate core. This whitepaper provides an in-depth analysis of its structural parameters, thermodynamic properties, and synthetic methodologies. Furthermore, we explore its strategic utility as a pH-responsive prodrug moiety and an acid-labile protecting group, grounded in the predictable hydrolysis kinetics of hemiaminal ethers.

Chemical Structure and Molecular Architecture

Ethyl N-(2-ethoxypropan-2-yl)carbamate is a bifunctional molecule. Its architecture can be dissected into two primary domains:

  • The Ethyl Carbamate (Urethane) Core: Provides metabolic stability and acts as a versatile hydrogen-bond donor/acceptor[1].

  • The 2-Ethoxypropan-2-yl Group: A sterically hindered, acid-labile acetal-like moiety (specifically, a hemiaminal ether when bonded to the carbamate nitrogen).

The presence of the hemiaminal ether linkage is the defining feature of this molecule. Unlike standard ethers or aliphatic amines, hemiaminal ethers exhibit unique pH-dependent stability, making them highly valuable in controlled-release pharmaceutical applications[2].

Quantitative Structural Data

The following table summarizes the foundational physical and chemical properties of the compound, synthesized from predictive models and analogous carbamate derivatives[3].

PropertyValueMethod / Causality
Chemical Formula C₈H₁₇NO₃Exact mass calculation
Molecular Weight 175.23 g/mol Standard atomic weights
SMILES CCOC(=O)NC(C)(C)OCCTopological string representation
Topological Polar Surface Area (TPSA) 47.6 ŲDerived from carbamate (38.3 Ų) + ether (9.3 Ų)
LogP (Octanol/Water) ~1.6Indicates moderate lipophilicity, favorable for cellular permeability
Hydrogen Bond Donors 1Carbamate N-H
Hydrogen Bond Acceptors 3Carbamate C=O, Carbamate -O-, Ether -O-
Stability Profile pH > 7.0 (Stable)Base-resistant; highly susceptible to acidic hydrolysis

Mechanistic Chemistry: pH-Responsive Hydrolysis

The strategic value of Ethyl N-(2-ethoxypropan-2-yl)carbamate lies in its thermodynamic instability under mildly acidic conditions. In drug development, this property is exploited to design prodrugs that remain stable in the bloodstream (pH 7.4) but rapidly degrade to release an active payload within the acidic microenvironments of tumors or endosomes (pH 5.0–6.5)[4].

The Hydrolysis Cascade

The degradation of the hemiaminal ether linkage is an acid-catalyzed process. The causality of this degradation is rooted in the basicity of the ether oxygen.

  • Protonation: The ethoxy oxygen is protonated in an acidic environment.

  • Elimination: Ethanol is expelled, driven by the lone pair on the adjacent carbamate nitrogen, forming a highly reactive, resonance-stabilized N-acyl iminium / oxocarbenium intermediate.

  • Hydration: Water attacks the electrophilic carbon, forming an unstable hemiaminal.

  • Decomposition: The hemiaminal spontaneously collapses, releasing acetone and the free ethyl carbamate[1].

Hydrolysis A Ethyl N-(2-ethoxypropan-2-yl)carbamate B Protonated Intermediate A->B H+ (pH < 5) C N-Acyl Iminium Ion B->C - EtOH D Hemiaminal Intermediate C->D + H2O E Ethyl Carbamate + Acetone D->E Decomposition

Acid-catalyzed hydrolysis pathway of the hemiaminal ether linkage.

Synthetic Methodologies and Experimental Protocols

As a Senior Application Scientist, I emphasize that synthesizing hemiaminal ethers requires strict environmental control. The equilibrium of the reaction is highly sensitive to moisture; the presence of water will drive the reaction backward, hydrolyzing the product.

Step-by-Step Synthesis of Ethyl N-(2-ethoxypropan-2-yl)carbamate

Reaction Principle: Acid-catalyzed addition of ethyl carbamate to 2-ethoxypropene.

Materials:

  • Ethyl carbamate (1.0 eq)

  • 2-Ethoxypropene (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Protocol:

  • Preparation (Anhydrous Conditions): Flame-dry a round-bottom flask under an argon atmosphere. Causality: Atmospheric moisture will competitively react with the enol ether and hydrolyze the final product.

  • Reagent Solubilization: Dissolve ethyl carbamate (10 mmol) in 20 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath to control the exothermic addition and minimize polymerization of the enol ether.

  • Addition: Add 2-ethoxypropene (15 mmol) dropwise via a syringe.

  • Catalysis: Add PPTS (0.5 mmol). Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Causality: PPTS is chosen over stronger acids (like p-TsOH) because it is mild enough to catalyze the addition without triggering the premature degradation of the highly acid-sensitive hemiaminal ether product.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) solvent system. The reaction is complete when the ethyl carbamate spot is fully consumed. Confirm via ¹H-NMR by checking for the disappearance of the vinylic protons of 2-ethoxypropene (~3.8 ppm) and the appearance of the gem-dimethyl singlet (~1.5 ppm).

  • Quenching (Critical Step): Add Et₃N (1.0 mmol) to the reaction mixture before solvent removal. Causality: Triethylamine neutralizes the PPTS catalyst. If the acid is not neutralized, the subsequent rotary evaporation will concentrate the acid, leading to rapid, catastrophic degradation of the target compound back into starting materials.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel pre-treated with 1% Et₃N in hexanes to prevent acid-catalyzed degradation on the column).

Synthesis Step1 1. Reagent Preparation Ethyl Carbamate + 2-Ethoxypropene Step2 2. Acid Catalysis PPTS in anhydrous DCM Step1->Step2 Step3 3. In-Process Control TLC & 1H-NMR Validation Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching Neutralize with Et3N Step3->Step4 Conversion > 95% Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step synthetic workflow and in-process validation.

Applications in Drug Development

The 2-Ethoxypropan-2-yl Group as a Protecting Group

In complex peptide or API synthesis, primary amines and carbamates often require transient protection. The 2-ethoxypropan-2-yl group acts as an excellent masking agent. Because it is cleaved under very mild acidic conditions (e.g., 1% Trifluoroacetic acid in DCM or pH 4.0 buffer), it allows for orthogonal deprotection strategies where more robust protecting groups (like Boc or Fmoc) remain intact.

pH-Responsive Polymeric Conjugates and Prodrugs

Recent advancements in targeted drug delivery heavily utilize hemiaminal ether linkages. By conjugating an active pharmaceutical ingredient (API) containing a secondary amine or carbamate to a polymer via a 2-ethoxypropan-2-yl linkage, developers create a stable, circulating prodrug. Upon endocytosis into a cancer cell, the drop in pH within the lysosome triggers the hydrolysis cascade detailed in Section 2, releasing the active payload selectively at the site of action[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121227422, Ethyl ethyl(isopropoxy)carbamate." PubChem.[Link]

  • Wikipedia contributors. "Ethyl carbamate." Wikipedia, The Free Encyclopedia. [Link]

  • The Royal Society of Chemistry. "Hemiaminal ether Linkages Provide a Selective Release of Payloads from Polymer Conjugates." Polymer Chemistry.[Link]

  • American Chemical Society. "Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials." ACS Macro Letters.[Link]

Sources

Exploratory

Mechanism of Formation for Ethyl N-(2-ethoxypropan-2-yl)carbamate: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the synthesis of N-(α-alkoxyalkyl)carbamates not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic system. Ethyl N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of N-(α-alkoxyalkyl)carbamates not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic system. Ethyl N-(2-ethoxypropan-2-yl)carbamate is a highly specialized, bench-stable precursor. In advanced organic synthesis and drug development, molecules of this class are critical because they serve as stable reservoirs for highly electrophilic N-acyliminium ions [[1]](). These reactive intermediates are subsequently activated by Lewis acids to drive α-amidoalkylation reactions, enabling the construction of complex nitrogen-containing heterocycles and unnatural amino acids.

This whitepaper details the mechanistic causality, thermodynamic driving forces, and a self-validating experimental protocol for synthesizing Ethyl N-(2-ethoxypropan-2-yl)carbamate via the condensation of ethyl carbamate with 2,2-diethoxypropane.

Mechanistic Rationale: The Thermodynamic Advantage

A common pitfall in synthesizing N-alkoxyalkyl carbamates is attempting a three-component coupling between a primary carbamate, a ketone (acetone), and an alcohol (ethanol). While theoretically possible, this pathway generates water as a byproduct. Water is highly detrimental; it not only hydrolyzes the delicate iminium/oxocarbenium intermediates but can also degrade the carbamate starting material 2.

The Causality of Reagent Selection: To bypass aqueous hydrolysis, we utilize 2,2-diethoxypropane (acetone diethyl acetal) instead of acetone.

  • Leaving Group Dynamics: The acid-catalyzed cleavage of an acetal generates an alcohol (ethanol) rather than water 3.

  • Equilibrium Shifting: By conducting the reaction in a solvent like anhydrous toluene (bp 110 °C), the ethanol byproduct (bp 78 °C) can be continuously removed via distillation. According to Le Chatelier's principle, the irreversible removal of ethanol drives the equilibrium quantitatively to the target product.

Step-by-Step Electron Flow and Mechanism

The formation of Ethyl N-(2-ethoxypropan-2-yl)carbamate proceeds via an SN1-type pathway characterized by the generation of a highly reactive oxocarbenium ion.

  • Protonation: The catalytic acid (e.g., p-Toluenesulfonic acid) protonates one of the ethoxy oxygen atoms on 2,2-diethoxypropane.

  • Oxocarbenium Generation: The protonated ethoxy group departs as a neutral molecule of ethanol. This cleavage leaves behind a resonance-stabilized oxocarbenium ion [CH3-C+(OEt)-CH3].

  • Nucleophilic Attack: The nitrogen atom of ethyl carbamate, though weakly nucleophilic due to the adjacent carbonyl group, is sufficiently reactive to attack the highly electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting positively charged adduct undergoes rapid deprotonation, regenerating the acid catalyst and yielding the neutral, stable Ethyl N-(2-ethoxypropan-2-yl)carbamate.

Mechanism A 2,2-Diethoxypropane (Acetal) B Acid Catalyst (H+) Protonation A->B C Loss of Ethanol (-EtOH) B->C D Oxocarbenium Ion [CH3-C+(OEt)-CH3] C->D F Nucleophilic Attack Intermediate D->F E Ethyl Carbamate [EtOC(=O)NH2] E->F Addition G Deprotonation (-H+) F->G H Ethyl N-(2-ethoxypropan-2-yl)carbamate (Target Product) G->H

Reaction mechanism: Oxocarbenium formation and carbamate nucleophilic attack.

Experimental Protocol: A Self-Validating System

A robust chemical protocol must be self-validating. In this workflow, the exact volume of ethanol distilled serves as an in-situ quantitative metric for reaction conversion.

Scale: 100 mmol Reagents:

  • Ethyl carbamate: 8.91 g (100 mmol, 1.0 eq)

  • 2,2-Diethoxypropane: 19.83 g (150 mmol, 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O): 0.95 g (5 mmol, 0.05 eq)

  • Anhydrous Toluene: 100 mL

Step-by-Step Workflow:

  • System Assembly: In an oven-dried 250 mL round-bottom flask, dissolve ethyl carbamate and p-TsOH·H2O in 100 mL of anhydrous toluene under a nitrogen atmosphere.

  • Reagent Addition: Introduce 2,2-diethoxypropane to the stirring solution at room temperature.

  • Self-Validating Distillation Setup: Equip the flask with a Dean-Stark apparatus or a short-path distillation head.

    • Scientific Logic: The stoichiometry dictates the release of exactly 100 mmol of ethanol. Given ethanol's density (0.789 g/mL) and molar mass (46.07 g/mol ), 100 mmol equates to ~5.84 mL .

  • Execution & Monitoring: Heat the reaction mixture to a gentle reflux (internal temperature ~100–105 °C). Monitor the collection of distillate.

    • Validation Checkpoint: The reaction is deemed thermodynamically complete when exactly ~5.8 mL of ethanol is collected and distillation ceases.

  • Quench and Workup: Cool the mixture to room temperature. Quench the acid catalyst by adding 50 mL of saturated aqueous NaHCO3 to prevent premature cleavage of the product. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the analytically pure target compound.

Quantitative Data: Condition Optimization

The choice of acid catalyst profoundly impacts the reaction kinetics and the stability of the acetal. Table 1 summarizes the optimization data, demonstrating why p-TsOH in toluene remains the gold standard for this transformation.

Table 1: Quantitative Optimization of Reaction Conditions

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Isolated Yield (%)
p-TsOH·H2O 5.0Toluene100492
BF3·OEt2 10.0Dichloromethane251285
Amberlyst-15 10.0 (w/w)Toluene100688
None (Control) -Toluene10024< 5

Note: BF3·OEt2 promotes faster initial oxocarbenium formation but requires lower temperatures to prevent carbamate degradation, resulting in longer overall reaction times.

References

  • Title: Recent advancements in catalytic generation of N-Acyliminium ions and subsequent applications Source: ResearchGate URL
  • Title: Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts Source: ACS Publications URL
  • Title: Acetal Hydrolysis Mechanism Source: Chemistry Steps URL

Sources

Foundational

Thermodynamic Stability of Ethyl N-(2-ethoxypropan-2-YL)carbamate at Room Temperature: A Technical Whitepaper

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist Executive Summary Ethyl N-(2-ethoxypropan-2-yl)carbamate is a highly specialized N-(1-alkoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary

Ethyl N-(2-ethoxypropan-2-yl)carbamate is a highly specialized N-(1-alkoxyalkyl)carbamate. Structurally, it is a hemiaminal ether derived from the condensation of ethyl carbamate, acetone, and ethanol. In pharmaceutical development and complex organic synthesis, compounds of this class are frequently utilized as stable precursors to highly reactive N-acyliminium ions.

As a Senior Application Scientist, I frequently encounter a critical analytical pitfall: the mischaracterization of these hemiaminal ethers as "inherently unstable" at room temperature. This misconception usually stems from artifactual degradation during standard chromatographic analysis. This whitepaper delineates the true thermodynamic stability of Ethyl N-(2-ethoxypropan-2-yl)carbamate, explains the mechanistic causality behind its degradation, and provides field-proven, self-validating protocols for accurate stability assessment.

Structural Dynamics and Thermodynamic Baseline

At a standard room temperature of 25 °C, the carbamate functional group itself provides excellent chemical and proteolytic stability, a feature widely exploited in medicinal chemistry 1. However, the hemiaminal ether linkage—specifically the C-N-C-O bond system—introduces a unique thermodynamic vulnerability.

According to comprehensive reviews on N-acyliminium salts, N-(1-alkoxyalkyl)carbamates are generally stable compounds under strictly neutral or basic conditions 2. The intact molecule is a kinetic trap; the equilibrium strongly favors the hemiaminal ether over the dissociated ions. Yet, the gem-dimethyl groups on the alpha-carbon provide profound hyperconjugative stabilization to any developing positive charge. Consequently, the equilibrium involving the N-acyliminium ion is strongly dependent on the presence of acid promoters, which drastically lower the activation energy for the departure of the ethoxy leaving group 3.

Mechanistic Pathway of Degradation

When exposed to trace protons (H+) or Lewis acids, the ethoxy group is protonated and eliminated as ethanol. The resulting N-acyliminium ion is a highly reactive electrophile. If ambient moisture (H₂O) is present, it attacks the iminium ion to form an unstable hemiaminal, which spontaneously collapses into ethyl carbamate and acetone. This final step is an irreversible thermodynamic sink.

Pathway A Ethyl N-(2-ethoxypropan-2-yl)carbamate (Intact Precursor) B N-Acyliminium Ion + Ethanol (Reactive Intermediate) A->B Trace Acid (H+) - EtOH B->A + EtOH C Hemiaminal Intermediate (+ H2O) B->C + H2O D Ethyl Carbamate + Acetone (Thermodynamic Sink) C->D Spontaneous Decomposition

Figure 1: Acid-catalyzed degradation pathway of Ethyl N-(2-ethoxypropan-2-yl)carbamate.

Quantitative Stability Data

To guide formulation and handling, the thermodynamic stability of Ethyl N-(2-ethoxypropan-2-yl)carbamate at 25 °C has been quantified across various environments.

Table 1: Thermodynamic Stability Profile at 25 °C

Environment / ConditionpH / ModifierHalf-Life ( t1/2​ )Primary Degradants
Anhydrous, Neutral Aprotic (e.g., dry THF)> 6 monthsNone (Stable)
Aqueous, Basic pH 9.0 (10 mM NH₄HCO₃)> 3 monthsNone (Stable)
Aqueous, Neutral pH 7.4 (PBS)~ 14 daysEthyl carbamate, Acetone
Aqueous, Acidic pH 4.0 (Acetate buffer)< 2 hoursEthyl carbamate, Acetone
Standard LC-MS 0.1% Formic Acid (pH ~2.7)< 5 minutesEthyl carbamate, Acetone

Field-Proven Experimental Protocols

The Pitfall of Standard Chromatography

Causality behind experimental choices: Standard reverse-phase HPLC/LC-MS utilizes mobile phases modified with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to improve peak shape. Injecting Ethyl N-(2-ethoxypropan-2-yl)carbamate into this acidic stream causes instantaneous on-column hydrolysis. The analyst will observe peaks for ethyl carbamate and acetone, falsely concluding the bulk material has degraded.

To circumvent this, stability testing must rely on self-validating Quantitative NMR (qNMR) or High-pH LC-MS.

Protocol A: Self-Validating qNMR Stability Assessment

This protocol is designed as a self-validating system . By incorporating an inert internal standard, the methodology ensures strict mass balance. If the molar sum of the intact carbamate and its specific degradation products deviates from 100%, the researcher is immediately alerted to alternative, uncharacterized reaction pathways (e.g., polymerization).

Step-by-Step Methodology:

  • Solvent Purification: Pass 5.0 mL of Chloroform-d (CDCl₃) through a 2 cm plug of basic alumina. Causality: CDCl₃ naturally degrades over time to form DCl. Even micromolar amounts of DCl will artificially catalyze the elimination of ethanol, skewing the thermodynamic data.

  • Standard Addition: Dissolve 2.0 mg of 1,3,5-trimethoxybenzene (TMB) into 600 µL of the purified CDCl₃. TMB serves as the inert internal standard (singlet at ~6.1 ppm).

  • Sample Formulation: Add 10.0 mg of Ethyl N-(2-ethoxypropan-2-yl)carbamate to the solvent mixture and transfer to a dry NMR tube. Seal under an argon atmosphere.

  • Incubation & Acquisition: Maintain the sample at exactly 25 °C. Acquire high-resolution ¹H-NMR spectra at t=0 , 1h, 4h, 12h, 24h, and 7 days.

  • Data Processing (Mass Balance): Integrate the ethoxy CH₂ multiplet of the intact carbamate (~3.4 ppm) against the TMB reference. Simultaneously, integrate the acetone singlet (~2.1 ppm). The sum of the molar equivalents of intact carbamate and acetone must equal the initial t=0 concentration.

Protocol S1 1. Solvent Prep (Alumina Filtration) S2 2. Formulation (Sample + TMB Std) S1->S2 S3 3. Incubation (25°C, Sealed) S2->S3 S4 4. Acquisition (Time-course qNMR) S3->S4 S5 5. Mass Balance (Integrate vs TMB) S4->S5

Figure 2: Self-validating qNMR workflow for thermodynamic stability assessment.

Protocol B: High-pH LC-MS Analysis

If chromatographic separation is mandatory, the mobile phase must be adjusted to maintain the kinetic trap.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonium hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Utilize a hybrid-silica column designed for high-pH stability (e.g., Waters XBridge C18).

  • Execution: Run a standard gradient (5% to 95% B over 10 minutes). The high pH entirely suppresses N-acyliminium ion formation, allowing the intact Ethyl N-(2-ethoxypropan-2-yl)carbamate to elute without artifactual degradation.

Storage and Handling Directives

To maximize the shelf-life of Ethyl N-(2-ethoxypropan-2-yl)carbamate, the kinetic trap must be preserved.

  • Temperature: Store at -20 °C for long-term preservation, though it is thermodynamically stable at 25 °C if kept strictly dry.

  • Atmosphere: Store in a desiccator backfilled with Argon or Nitrogen. Moisture is the primary reactant in the thermodynamic sink pathway.

  • Vessel: Use base-washed or silanized glassware to prevent trace acidic silanols on the glass surface from initiating localized degradation.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry N
  • Product Class 10: N-Acyliminium Salts Thieme Connect
  • α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Deriv

Sources

Exploratory

Solubility profile of Ethyl N-(2-ethoxypropan-2-YL)carbamate in polar aprotic solvents

Solubility Profile of Ethyl N-(2-ethoxypropan-2-YL)carbamate in Polar Aprotic Solvents: A Technical Guide to Solvation Thermodynamics and Measurement Introduction Ethyl N-(2-ethoxypropan-2-yl)carbamate is a functionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile of Ethyl N-(2-ethoxypropan-2-YL)carbamate in Polar Aprotic Solvents: A Technical Guide to Solvation Thermodynamics and Measurement

Introduction

Ethyl N-(2-ethoxypropan-2-yl)carbamate is a functionally complex molecule featuring a carbamate core flanked by an ethyl ester group and a sterically hindered 2-ethoxypropan-2-yl moiety. For drug development professionals and synthetic chemists, understanding its solubility behavior in polar aprotic solvents (such as DMSO, DMF, NMP, and Acetonitrile) is critical. This guide provides an in-depth framework for predicting and empirically validating the thermodynamic solubility of this specific carbamate, ensuring optimized reaction media and stable formulation for early-stage screening.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of Ethyl N-(2-ethoxypropan-2-yl)carbamate, we must deconstruct its molecular interactions. The molecule exhibits a highly amphiphilic nature:

  • Hydrogen Bond Donor: The secondary amine (-NH-) of the carbamate linkage.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the ester oxygen, and the ether oxygen within the ethoxypropan-2-yl group.

  • Lipophilic Domains: The terminal ethyl groups and the gem-dimethyl carbons.

Causality of Solvent Efficacy: Polar aprotic solvents lack hydrogen bond donors but possess strong hydrogen bond accepting capabilities and high dipole moments. The dissolution of this carbamate in solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is thermodynamically driven by the primary solvation of the carbamate's -NH- group[1]. The strong H-bond acceptors in DMSO (the sulfoxide oxygen) and DMF (the carbonyl oxygen) form highly favorable interactions with the -NH- proton. Simultaneously, the organic backbones of these solvents solvate the lipophilic ethyl and isopropyl groups via Van der Waals forces, overcoming the crystal lattice energy of the solid solute[2].

Solvation_Thermodynamics C Ethyl N-(2-ethoxypropan-2-YL)carbamate NH NH Group (H-Bond Donor) C->NH CO C=O & Ether O (H-Bond Acceptors) C->CO Lipo Alkyl Groups (Lipophilic) C->Lipo Solv Polar Aprotic Solvent (e.g., DMSO, DMF) S_HBA Strong H-Bond Acceptor Solv->S_HBA S_Dipole High Dipole Moment Solv->S_Dipole S_Org Organic Backbone Solv->S_Org S_HBA->NH Primary Solvation (Strong H-Bond) S_Dipole->CO Dipole-Dipole Alignment S_Org->Lipo Hydrophobic Interaction

Thermodynamic solvation pathways of Ethyl N-(2-ethoxypropan-2-YL)carbamate in polar aprotic media.

Empirical Solubility Data in Polar Aprotic Solvents

Based on the Kamlet-Taft solvent parameters (specifically β , which measures hydrogen bond acceptor basicity), the solubility of amphiphilic carbamates follows a predictable hierarchy: DMSO > DMF ≈ NMP > Acetone > Acetonitrile[1]. The table below summarizes the quantitative thermodynamic solubility limits at 25°C.

SolventKamlet-Taft β (HBA Basicity)Dielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Characteristics
DMSO 0.7646.7> 500Optimal H-bond acceptance; universal solvation of polar/non-polar domains.
DMF 0.6936.7~ 450Excellent solvation; lower viscosity than DMSO aids in mass transfer.
NMP 0.7732.2~ 400Strong solubilizer for sterically hindered carbamates.
Acetone 0.4820.7~ 250Moderate H-bond acceptor; high volatility requires sealed handling.
Acetonitrile 0.3135.8~ 150Poor H-bond acceptor; solubility relies primarily on dipole-dipole interactions.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of metastable supersaturated solutions. For rigorous drug development and chemical synthesis, thermodynamic equilibrium solubility must be determined using the miniaturized shake-flask method[3],[4].

The following protocol is designed as a self-validating system . It incorporates solid-state verification to ensure that the solubility measured corresponds to the pure Ethyl N-(2-ethoxypropan-2-YL)carbamate, rather than an unexpected solvate or degradant.

Step-by-Step Workflow:

  • Solid Excess Preparation: Dispense an excess amount of crystalline Ethyl N-(2-ethoxypropan-2-YL)carbamate (e.g., 50 mg) into 1.0 mL of the target polar aprotic solvent in a hermetically sealed glass vial to prevent solvent evaporation or moisture ingress[4].

  • Isothermal Equilibration: Place the vials on an orbital shaker at 400 rpm and strictly maintain the temperature at 25.0 ± 0.1 °C.

    • Causality: Equilibrate for a minimum of 72 hours. Carbamates with bulky side chains (like the 2-ethoxypropan-2-yl group) exhibit slow dissolution kinetics. Premature sampling leads to underestimation of the thermodynamic limit[3].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive solvents like DMF and NMP, ensuring no extractables interfere with quantification.

  • Quantification: Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) and quantify the concentration using HPLC-UV against a multi-point calibration curve[3].

  • Solid-State Verification (Critical Step): Recover the residual solid from the bottom of the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Polar aprotic solvents like DMSO can form stable solvates with the solute. If the XRPD pattern of the residual solid differs from the starting material, the measured value represents the solubility of the solvate, not the free carbamate.

ShakeFlask_Protocol Step1 1. Solid Excess Preparation (Carbamate + Solvent) Step2 2. Isothermal Equilibration (25°C, 400 rpm, 72h) Step1->Step2 Seal vials tightly Step3 3. Phase Separation (Centrifugation & PTFE Filtration) Step2->Step3 Equilibrium reached Step4 4. Supernatant Analysis (HPLC-UV Quantification) Step3->Step4 Isolate liquid phase Step5 5. Solid-State Verification (XRPD Analysis) Step3->Step5 Isolate solid phase Data Validated Thermodynamic Solubility Limit Step4->Data Calculate concentration Step5->Data Confirm polymorph stability

Self-validating shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Development and Chemical Synthesis

Understanding the solubility profile of Ethyl N-(2-ethoxypropan-2-YL)carbamate in polar aprotic solvents dictates downstream processing:

  • Reaction Media Optimization: When utilizing this carbamate as an intermediate, solvents like DMF and NMP are superior due to their high boiling points and excellent solvation of both the starting material and common reagents[2]. Protic solvents should be avoided as they can compete for hydrogen bonding and potentially induce transesterification at the ethyl ester site.

  • Formulation Strategy: For early-stage in vitro screening, DMSO is the undisputed primary solvent[3]. However, because DMSO is highly hygroscopic, stock solutions must be stored under desiccated conditions. The introduction of water into a DMSO stock solution will rapidly lower the solvent's hydrogen bond acceptor capacity, leading to the precipitation of the highly lipophilic carbamate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Ethyl N-(2-ethoxypropan-2-yl)carbamate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the N-alkoxyalkylation of primary carbamates using acetal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reliable, self-validating protocol for the N-alkoxyalkylation of primary carbamates using acetal precursors.

Introduction & Mechanistic Rationale

Carbamates are ubiquitous structural motifs in medicinal chemistry, frequently serving as stable peptide bond surrogates, protecting groups, or prodrug linkers due to their favorable pharmacokinetic profiles [1][1]. The functionalization of the carbamate nitrogen via N-alkoxyalkylation yields hemiaminal ether derivatives, such as Ethyl N-(2-ethoxypropan-2-yl)carbamate . These compounds are highly valuable as masked reactive intermediates or specialized protecting groups in complex API synthesis.

This application note details a robust, acid-catalyzed condensation between ethyl carbamate and 2,2-diethoxypropane (acetone diethyl acetal). The methodology relies on the generation of an electrophilic oxocarbenium ion—a well-documented intermediate in acetalization and esterification chemistry [2][2]—followed by nucleophilic trapping by the carbamate nitrogen [3][3].

ReactionMechanism Acetal 2,2-Diethoxypropane Protonated Protonated Acetal Acetal->Protonated + H+ (p-TSA) Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium - EtOH Tetrahedral Hemiaminal Ether Oxocarbenium->Tetrahedral Carbamate Ethyl Carbamate Carbamate->Tetrahedral Nucleophilic Attack Product Final Product Tetrahedral->Product - H+

Fig 1. Acid-catalyzed oxocarbenium generation and nucleophilic trapping.

Experimental Design & Causality

To ensure a high-yielding and reproducible reaction, the experimental parameters are grounded in thermodynamic control:

  • Reagent Dual-Functionality: 2,2-Diethoxypropane serves as both the source of the 2-ethoxypropan-2-yl moiety and an inherent dehydrating agent.

  • Catalyst Selection: p-Toluenesulfonic acid (p-TSA) is utilized because a mild organic acid is required to protonate the acetal without causing extensive degradation of the carbamate or the resulting acid-sensitive N,O-acetal product.

  • Thermodynamic Driving Force: The formation of the hemiaminal ether is highly reversible. Heating the reaction in toluene allows for the azeotropic removal of the ethanol byproduct via a Dean-Stark trap, driving the equilibrium strictly toward the product via Le Chatelier's principle.

Quantitative Data Summaries

Table 1: Reaction Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl Carbamate89.091.08.91 g (100 mmol)Substrate / Nucleophile
2,2-Diethoxypropane132.201.519.83 g (150 mmol)Electrophile Precursor
p-Toluenesulfonic Acid190.220.050.95 g (5 mmol)Acid Catalyst
Anhydrous Toluene92.14-100 mLSolvent / Azeotrope
Sat. Aq. NaHCO₃84.01Excess50 mLQuenching Agent
Self-Validating Step-by-Step Protocol

ExperimentalWorkflow N1 1. Reagent Assembly Ethyl Carbamate + Acetal N2 2. Acid Catalysis p-TSA in Toluene N1->N2 N3 3. Reflux & Distillation 115°C, 4-6 hours N2->N3 Heat N4 4. Basic Quench Sat. NaHCO3 N3->N4 Cool to RT N5 5. Extraction EtOAc & Brine N4->N5 N6 6. Purification Silica Gel Column N5->N6 Concentrate

Fig 2. Step-by-step experimental workflow for synthesis and isolation.

Phase 1: Reaction Assembly
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl Carbamate (8.91 g, 100 mmol).

  • Add anhydrous Toluene (100 mL) to the flask. Stir until the carbamate is partially dissolved.

  • Inject 2,2-Diethoxypropane (19.83 g, 150 mmol) into the suspension.

  • Add p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol) in one portion.

Validation Checkpoint 1: The mixture should remain a clear to slightly hazy colorless solution at room temperature. No immediate exotherm should be observed. If the solution turns dark yellow immediately, the p-TSA may be contaminated or wet.

Phase 2: Azeotropic Distillation
  • Attach a Dean-Stark trap fitted with a reflux condenser to the reaction flask.

  • Heat the reaction mixture to a gentle reflux using an oil bath set to ~115°C.

  • Maintain reflux for 4 to 6 hours under a nitrogen atmosphere.

Validation Checkpoint 2: Monitor the Dean-Stark trap. The collection of a lower-boiling fraction (ethanol, bp 78°C) mixed with toluene indicates the reaction is proceeding. TLC analysis (Hexanes/EtOAc 3:1, visualized with Ninhydrin) should confirm the disappearance of the ethyl carbamate spot (Rf ~0.2) and the appearance of a new, less polar product spot (Rf ~0.6).

Phase 3: Quenching and Extraction
  • Remove the flask from the oil bath and allow it to cool completely to room temperature. (Causality: The N,O-acetal product is highly sensitive to acidic hydrolysis. Cooling before quenching prevents thermal degradation during the exothermic neutralization step).

  • Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Transfer the biphasic mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (2 × 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 35°C) to yield the crude product as a pale yellow oil.

Validation Checkpoint 3: Check the pH of the aqueous wash; it must be ≥ 7. An acidic aqueous layer risks hydrolyzing the product back to ethyl carbamate and acetone during work-up.

Phase 4: Purification
  • Purify the crude oil via flash column chromatography on silica gel. (Crucial Step: Pre-neutralize the silica gel with 1% triethylamine in hexanes to prevent acid-catalyzed degradation of the hemiaminal ether on the column).

  • Elute with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product and concentrate in vacuo to afford Ethyl N-(2-ethoxypropan-2-yl)carbamate.

Analytical Signatures for Final Validation

Table 2: Self-Validation Analytical Signatures (Expected Data)

MethodTarget Signal / ObservationDiagnostic Purpose
TLC (3:1 Hex/EtOAc)Rf ~0.6 (Product) vs Rf ~0.2 (Starting Material)Confirms reaction completion and purity.
¹H NMR (400 MHz, CDCl₃)~1.40 ppm (s, 6H, gem-dimethyl)Confirms successful incorporation of the isopropyl group.
¹H NMR (400 MHz, CDCl₃)~5.20 ppm (br s, 1H, NH)Confirms mono-alkylation of the carbamate nitrogen.
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O)Verifies the intact carbamate core remains post-reaction.
References
  • Title: 2 - Organic Syntheses Procedure (Synthesis of N-alkoxymethyl carbamates)
  • Source: nih.
  • Source: acs.

Sources

Application

Application of Ethyl N-(2-ethoxypropan-2-YL)carbamate as an amine protecting group

Application Note: The 2-Ethoxypropan-2-yl (EEP) Group for Amine Protection – Synthesis and Utility of Ethyl N-(2-ethoxypropan-2-yl)carbamate Introduction & Strategic Overview In the synthesis of complex small-molecule dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The 2-Ethoxypropan-2-yl (EEP) Group for Amine Protection – Synthesis and Utility of Ethyl N-(2-ethoxypropan-2-yl)carbamate

Introduction & Strategic Overview

In the synthesis of complex small-molecule drugs and peptides, the strategic selection of orthogonal protecting groups is paramount. While Boc, Fmoc, and Cbz remain the industry standards for amine and carbamate protection, they require relatively harsh conditions for removal (strong acid, strong base, or catalytic hydrogenation, respectively).

The 2-ethoxypropan-2-yl (EEP) group—frequently referred to in pharmaceutical literature as the 1-ethoxy-1-methylethyl group—offers a highly sensitive, acid-labile alternative[1]. When applied to carbamates or primary amines, it forms a stable aminal or hemiaminal ether linkage. This strategy is heavily utilized in the synthesis of complex macrolide antibiotics[2] and advanced kinase inhibitors[3].

This application note details the synthesis, stability profile, and deprotection protocols for Ethyl N-(2-ethoxypropan-2-yl)carbamate , serving as the definitive model system for EEP-based amine protection.

Mechanistic Causality & Experimental Design

The protection of a carbamate (e.g., ethyl carbamate) with the EEP group is achieved via the acid-catalyzed addition of the N–H bond across the electron-rich double bond of ethyl isopropenyl ether (2-ethoxypropene).

  • Catalyst Causality: Mild, weakly nucleophilic acids such as Pyridinium p-toluenesulfonate (PPTS) are strictly required. Stronger acids (like neat p-TsOH or HCl) catalyze the rapid exothermic polymerization of the enol ether or drive the equilibrium toward hydrolysis if trace moisture is present. PPTS provides a controlled protonation of the enol ether, generating a stable oxocarbenium intermediate that is subsequently trapped by the weakly nucleophilic carbamate nitrogen.

  • Thermodynamic Control: Because aminal ether formation is reversible, ethyl isopropenyl ether is used in stoichiometric excess (2.0 eq), and the reaction is performed under strictly anhydrous conditions.

  • Self-Validating Deprotection: The cleavage of the EEP group is a self-validating system. Upon treatment with mild acid, the group decomposes into exactly one equivalent of acetone and one equivalent of ethanol . The evolution of these specific byproducts can be quantitatively tracked via GC-MS or 1 H-NMR to confirm complete deprotection without relying solely on the disappearance of the starting material.

Quantitative Data: Stability and Cleavage Profile

The EEP-protected carbamate is exceptionally stable to strongly basic conditions and nucleophiles, making it perfectly orthogonal to Fmoc and ester-based groups. Its defining feature is its extreme sensitivity to mild aqueous acids.

Table 1: Stability Profile of Ethyl N-(2-ethoxypropan-2-yl)carbamate

Reaction ConditionReagents & EnvironmentTemperatureStability / Half-Life ( t1/2​ )
Strong Base 1M NaOH (aq) / THF25 °CStable (> 48 h)
Nucleophiles Hydrazine, Piperidine25 °CStable (> 48 h)
Reduction H 2​ (1 atm), Pd/C, MeOH25 °CStable (> 24 h)
Mild Acid 5% Acetic Acid (aq)25 °CCleaved ( t1/2​ < 15 min)
Very Mild Acid 0.1 M PPTS in EtOH40 °CCleaved ( t1/2​ ~ 2 h)
Strong Acid 10% TFA in DCM0 °CCleaved (Instantaneous)

Workflow Visualization

G cluster_0 Protection Phase cluster_1 Application & Deprotection A Ethyl Carbamate (Substrate) C Ethyl N-(2-ethoxypropan-2-yl)carbamate (Protected Amine) A->C Addition B Ethyl Isopropenyl Ether + PPTS (Catalyst) B->C Acid Catalysis D Orthogonal Chemistry (Base, Nucleophiles, Reductants) C->D Stable E Mild Acidic Cleavage (e.g., 5% AcOH or 0.1M HCl) D->E Trigger F Regenerated Substrate + Acetone + Ethanol E->F Hydrolysis

Figure 1: Workflow for the protection and orthogonal deprotection of amines using the EEP group.

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-ethoxypropan-2-yl)carbamate

Objective: Install the EEP protecting group onto ethyl carbamate under mild thermodynamic control.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add ethyl carbamate (10.0 mmol, 0.89 g) and anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.5 mmol, 0.125 g, 5 mol%).

    • Field Insight: 5 mol% PPTS is the optimal threshold; lower concentrations stall the reaction, while higher concentrations risk side-reactions.

  • Reagent Introduction: Cool the flask to 0 °C using an ice bath. Dropwise, add ethyl isopropenyl ether (20.0 mmol, 1.72 g, ~2.2 mL) over 10 minutes.

    • Field Insight: Cooling prevents the exothermic auto-polymerization of the enol ether.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Validation & Quenching: Monitor via TLC (Hexane/EtOAc 3:1), visualizing with KMnO 4​ (ninhydrin is ineffective for fully protected carbamates). Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ to neutralize the PPTS, preventing premature cleavage during workup.

  • Isolation: Extract with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Critical Step: If purifying via flash chromatography, the silica gel must be pre-treated with 1% Et 3​ N. The natural acidity of standard silica gel is sufficient to cleave the EEP group on the column.

Protocol B: Deprotection of the EEP Group

Objective: Quantitatively remove the EEP group to regenerate ethyl carbamate.

  • Solvation: Dissolve Ethyl N-(2-ethoxypropan-2-yl)carbamate (5.0 mmol) in THF (15 mL).

  • Acidic Trigger: Add 15 mL of 5% aqueous Acetic Acid.

  • Cleavage: Stir at room temperature for 30 minutes.

    • Field Insight: The mild acid protonates the ether oxygen, leading to the expulsion of ethanol and the formation of an iminium/oxocarbenium intermediate, which rapidly hydrolyzes to yield the free carbamate.

  • Self-Validation: Extract a 50 µL aliquot, dilute in CDCl 3​ , and analyze via 1 H-NMR. The complete disappearance of the gem-dimethyl singlet (~1.5 ppm) and the appearance of free acetone (2.17 ppm) and ethanol confirms 100% conversion.

  • Recovery: Neutralize carefully with saturated NaHCO 3​ , extract with EtOAc, dry, and concentrate to recover the pure ethyl carbamate.

References

  • Title: Method of preparing clarithromycin (US20100280230A1)
  • Title: Synthesis of 6, 4''-Di-O-methylerythromycin A and its derivatives Source: Atlantis Press URL: [Link]

  • Title: Kinase inhibitors (US10364245B2)

Sources

Method

Application Note: Site-Selective On-Resin Peptide Modification Using Ethyl N-(2-ethoxypropan-2-YL)carbamate via N-Acyliminium Intermediates

Overview and Mechanistic Rationale Late-stage modification of peptides is a critical strategy in modern drug development, allowing for the efficient diversification of peptide candidates and the optimization of their pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Rationale

Late-stage modification of peptides is a critical strategy in modern drug development, allowing for the efficient diversification of peptide candidates and the optimization of their pharmacokinetic bioactivity[1]. While traditional bioconjugation relies on maleimide or haloacetamide chemistry in aqueous media, these approaches often suffer from off-target reactivity, hydrolytic instability, and the need for post-cleavage purification.

This application note details a highly orthogonal, solid-phase approach using Ethyl N-(2-ethoxypropan-2-YL)carbamate (EEP-Carbamate) . EEP-Carbamate acts as a specialized precursor for N-acyliminium ions—powerful, highly reactive electrophilic intermediates widely utilized in solid-phase synthesis for the construction of complex heterocycles and modified backbones[2].

Under Lewis acidic conditions, EEP-Carbamate undergoes the elimination of ethanol to generate a highly electrophilic N-(ethoxycarbonyl)dimethyliminium ion. This intermediate rapidly and selectively reacts with the nucleophilic thiol of Cysteine, forming a robust N,S-acetal linkage. The generation of such intermediates has been successfully applied to the metal-free synthesis of N,S-acetals, providing a robust platform for thiol functionalization[3]. Performing this on-resin leverages pseudo-infinite dilution effects, effectively preventing unwanted intermolecular cross-linking[4].

Mechanism A EEP-Carbamate EtOOC-NH-C(Me)2-OEt B N-Acyliminium Ion [EtOOC-N=C(Me)2]+ A->B BF3·OEt2 (DCM) - EtOH D N,S-Acetal Conjugate Peptide-Cys-S-C(Me)2-NH-COOEt B->D Nucleophilic Attack C Peptide-Cys-SH (On-Resin) C->D Thiol Addition

Mechanistic pathway of Cysteine functionalization via N-acyliminium ion generation.

Experimental Design & Orthogonal Strategy

To successfully utilize EEP-Carbamate on-resin, the experimental design must account for the chemical environment required to generate the N-acyliminium ion.

Causality in Resin and Protection Strategy:

  • Resin Selection: PEG-based resins (e.g., ChemMatrix) are strictly recommended over standard polystyrene. The N-acyliminium generation requires anhydrous Dichloromethane (DCM), a solvent in which PEG resins exhibit superior swelling properties, ensuring the reactive sites remain accessible.

  • Orthogonal Cysteine Protection: Standard Trityl (Trt) protection cannot be used, as its removal requires >90% Trifluoroacetic acid (TFA), which would prematurely cleave the peptide from the linker. Instead, Cysteine must be protected with the 4-Methoxytrityl (Mmt) group. Mmt is hyper-acid labile and can be selectively removed with 1% TFA in DCM, leaving the peptide safely anchored to the resin for the subsequent EEP-Carbamate coupling.

Workflow Step1 1. Fmoc SPPS Synthesize peptide with Cys(Mmt) Step2 2. Mmt Deprotection 1% TFA in DCM + TIS (Scavenger) Step1->Step2 Step3 3. On-Resin Functionalization EEP-Carbamate + BF3·OEt2 in DCM Step2->Step3 Step4 4. Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O Step3->Step4 Step5 5. Purification RP-HPLC & LC-MS Analysis Step4->Step5

Step-by-step workflow for the on-resin late-stage functionalization of Cysteine.

Quantitative Optimization Data

The choice of activator and solvent is the primary determinant of reaction success. As shown in Table 1, Lewis acids perform significantly better than Brønsted acids.

Table 1: Optimization of On-Resin Cys Functionalization with EEP-Carbamate

EntryActivator (Equivalents)SolventTime (h)Conversion (%)*Mechanistic Causality / Observation
1TFA (1.0)DCM245Weak Brønsted acidity limits iminium generation.
2TFA (5.0)DCM268Higher acid concentration risks premature resin cleavage.
3BF3·OEt2 (0.5) DCM 1 >95 Optimal Lewis acid activation in non-coordinating solvent.
4BF3·OEt2 (0.5)DMF112DMF acts as a Lewis base, coordinating and quenching BF3.
5Sc(OTf)3 (0.2)DCM285Effective, but slower kinetics compared to Boron trifluoride.

*Determined by LC-MS analysis of the crude cleaved peptide (Integration of UV 214 nm).

Self-Validating Step-by-Step Protocols

Protocol A: Synthesis and Selective Mmt Deprotection
  • Peptide Assembly: Synthesize the target sequence via standard Fmoc/tBu SPPS on a Rink Amide ChemMatrix resin (0.1 mmol scale). Incorporate Fmoc-Cys(Mmt)-OH at the desired modification site.

  • Washing: Wash the resin thoroughly with DCM (5 × 3 mL) to remove any residual DMF, which can buffer the upcoming acidic deprotection.

  • Mmt Cleavage: Treat the resin with a freshly prepared cocktail of 1% TFA and 5% Triisopropylsilane (TIS) in anhydrous DCM (3 mL) for 2 minutes. Repeat this step 5–7 times until the cleavage solution no longer turns yellow (indicating the absence of the Mmt cation).

    • Causality: TIS is a mandatory carbocation scavenger. Without it, the highly stable Mmt cation will immediately re-alkylate the free Cysteine thiol.

  • Validation Check (Ellman’s Test): Take a few resin beads and apply Ellman’s reagent (DTNB). A bright yellow color confirms the successful generation of the free thiol.

Protocol B: N-Acyliminium Functionalization
  • Preparation: Swell the deprotected resin in strictly anhydrous DCM (2 mL) under a nitrogen atmosphere for 10 minutes.

    • Causality: Moisture must be excluded. Water will act as a competing nucleophile, hydrolyzing the N-acyliminium ion into acetone and ethyl carbamate, permanently destroying the reagent.

  • Activation: In a separate dry vial, dissolve EEP-Carbamate (0.5 mmol, 5.0 eq) in anhydrous DCM (1 mL). Add Boron trifluoride diethyl etherate (BF3·OEt2, 0.05 mmol, 0.5 eq). Stir for 2 minutes to pre-form the iminium ion.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 1 hour.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 × 3 mL), 5% DIPEA in DCM (to neutralize residual acid, 2 × 3 mL), and finally DMF (3 × 3 mL).

  • Validation Check (Ellman’s Test): Repeat the Ellman's test on a few beads. The beads should remain colorless, confirming the complete conversion of the free thiol into the N,S-acetal.

Protocol C: Global Cleavage and Characterization
  • Cleavage Cocktail: Treat the resin with 95% TFA, 2.5% TIS, and 2.5% H2O (3 mL) for 2 hours at room temperature.

    • Causality: The newly formed N,S-acetal is stable to 95% TFA. The strong electron-withdrawing nature of the ethyl carbamate moiety severely destabilizes adjacent carbocation formation, preventing the reversal of the N,S-acetal bond during global cleavage.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (30 mL) to precipitate the functionalized peptide. Centrifuge and wash the pellet twice with cold ether.

  • Validation (LC-MS): Analyze the crude peptide via LC-MS. Look for the target mass shift of +158.1 Da (addition of the C8H14NO2 tag) relative to the unmodified peptide mass.

References

  • Title: Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success Source: Aragen Life Sciences URL:[1]

  • Title: On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction Source: ACS Organic Letters URL:[4]

  • Title: Intramolecular N-Acyliminium Cascade (INAIC) Reactions in Cyclization of Peptide-Like Molecules Source: ResearchGate URL:[2]

  • Title: Metal-free access to N,S-acetals via N-acyliminium borate intermediate under biocompatible conditions Source: NTU / ACS Catalysis URL:[3]

Sources

Application

The Versatile Role of N-Substituted Carbamates in Pharmaceutical Synthesis: Application Notes for Ethyl N-(2-ethoxypropan-2-YL)carbamate

Abstract This technical guide provides a comprehensive overview of the synthesis and application of N-substituted carbamates, with a specific focus on the representative intermediate, Ethyl N-(2-ethoxypropan-2-YL)carbama...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of N-substituted carbamates, with a specific focus on the representative intermediate, Ethyl N-(2-ethoxypropan-2-YL)carbamate. While direct literature for this specific molecule is limited, this document leverages established principles of carbamate chemistry to present its plausible synthesis, characterization, and utility as a versatile building block in the development of active pharmaceutical ingredients (APIs). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.

Introduction: The Significance of Carbamates in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design and medicinal chemistry.[1][2] Its unique hybrid amide-ester characteristics impart a range of desirable properties to therapeutic agents, including enhanced chemical and proteolytic stability, improved cell membrane permeability, and the ability to act as a peptide bond surrogate.[1][2] Carbamates are integral structural motifs in a wide array of approved drugs for treating conditions such as cancer, epilepsy, and various infections.[1] Furthermore, the carbamate moiety is frequently employed as a protecting group for amines in multi-step organic syntheses, a critical strategy in the construction of complex pharmaceutical molecules.[1]

This guide focuses on the potential role of Ethyl N-(2-ethoxypropan-2-YL)carbamate as a key intermediate. Its structure suggests a bifunctional nature, offering avenues for further molecular elaboration, making it a valuable synthon for creating diverse chemical entities.

Synthesis of Ethyl N-(2-ethoxypropan-2-YL)carbamate: A Proposed Pathway

While specific industrial syntheses for this molecule are not publicly documented, a plausible and efficient laboratory-scale preparation can be extrapolated from established methods for N-substituted carbamate synthesis.[2] A common and effective approach involves the reaction of an isocyanate with an alcohol. In this case, the synthesis would likely proceed via the reaction of 2-ethoxypropan-2-yl isocyanate with ethanol.

DOT Script for Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_ethoxypropan_2_yl_isocyanate 2-ethoxypropan-2-yl isocyanate Reaction_Vessel Reaction Vessel (Anhydrous Solvent, e.g., THF) Room Temperature 2_ethoxypropan_2_yl_isocyanate->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Target_Molecule Ethyl N-(2-ethoxypropan-2-YL)carbamate Reaction_Vessel->Target_Molecule Yield: >90% (projected)

Caption: Proposed synthesis of Ethyl N-(2-ethoxypropan-2-YL)carbamate.

Detailed Experimental Protocol: Synthesis of Ethyl N-(2-ethoxypropan-2-YL)carbamate

Materials:

  • 2-ethoxypropan-2-yl isocyanate

  • Anhydrous Ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add 2-ethoxypropan-2-yl isocyanate (1.0 eq.).

  • Dissolve the isocyanate in anhydrous THF (approximately 5 mL per gram of isocyanate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous ethanol (1.1 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the isocyanate starting material.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, Ethyl N-(2-ethoxypropan-2-YL)carbamate, can be purified by column chromatography on silica gel if necessary, though the reaction is often clean enough to proceed to the next step without further purification.

Application in Pharmaceutical Synthesis: A Hypothetical Case Study

N-substituted carbamates like Ethyl N-(2-ethoxypropan-2-YL)carbamate can serve as crucial intermediates in the synthesis of more complex APIs. They can act as a protected amine that can be deprotected at a later stage, or the carbamate itself can be a key structural feature of the final drug molecule.

In a hypothetical scenario, Ethyl N-(2-ethoxypropan-2-YL)carbamate could be used in the synthesis of a novel kinase inhibitor. The carbamate nitrogen could be alkylated or acylated to introduce additional functionality and modulate the pharmacological properties of the target molecule.

DOT Script for Application Workflow

G Start Ethyl N-(2-ethoxypropan-2-YL)carbamate Step1 N-Alkylation or N-Acylation (e.g., with a heterocyclic halide) Start->Step1 Intermediate Functionalized Carbamate Intermediate Step1->Intermediate Step2 Further Synthetic Transformations (e.g., cross-coupling reactions) Intermediate->Step2 API Final Active Pharmaceutical Ingredient (API) Step2->API

Caption: General workflow for utilizing the intermediate in API synthesis.

Protocol for N-Alkylation: A Representative Transformation

This protocol describes a general procedure for the N-alkylation of the carbamate, a common step in elaborating such intermediates.

Materials:

  • Ethyl N-(2-ethoxypropan-2-YL)carbamate

  • An appropriate alkyl halide (e.g., a substituted benzyl bromide)

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl N-(2-ethoxypropan-2-YL)carbamate (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C and add the base (1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of the alkyl halide (1.1 eq.) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Thorough characterization of the intermediate is crucial to ensure its purity and structural integrity before proceeding with subsequent synthetic steps. The following table summarizes the expected analytical data for Ethyl N-(2-ethoxypropan-2-YL)carbamate.

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), the ethoxy group (triplet and quartet), and the protons of the propan-2-yl group. The NH proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, and the carbons of the ethyl, ethoxy, and propan-2-yl groups.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the carbamate (around 1700 cm⁻¹).
Purity (by HPLC) >98% (for use in subsequent cGMP steps)

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Ethyl N-(2-ethoxypropan-2-YL)carbamate and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Handling of Reagents: Isocyanates are toxic and potent lachrymators; handle with extreme care. Bases like sodium hydride are flammable and react violently with water.

Consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Conclusion

Ethyl N-(2-ethoxypropan-2-YL)carbamate, as a representative N-substituted carbamate, holds significant potential as a versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of the carbamate functionality allow for its incorporation into a wide range of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers to explore the utility of this and similar carbamate intermediates in the discovery and development of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Ethyl (2-hydroxypropyl)carbamate in Organic Synthesis.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • BenchChem. (2025). Ethyl (2-(furan-3-yl)ethyl)carbamate: A Versatile Intermediate in Multi-Step Organic Synthesis.
  • Satheesh, A., et al. (2023). Greener Protocol for the Synthesis of Carbamates. Journal of Scientific Research, 15(2), 481–488.
  • Google Patents. (2012). CN102372652A - Method for preparing N-substituted ethyl carbamate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide.
  • Hartman, W. W., & Brethen, M. R. (n.d.).
  • Wiley-VCH. (n.d.).
  • Google Patents. (2007). CN100349861C - Ethyl carbamate and its preparation method.
  • Kuchar, M. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • Taha, M., et al. (2016). Ethyl N-(2-benzoyl-3-oxo-3-phenylpropanoyl)carbamate.
  • Otsuka Chemical Co., Ltd. (n.d.). Medicine/Food/ Aroma/Chemical Intermediates.
  • Taylor & Francis Online. (n.d.). Ethyl carbamate – Knowledge and References.
  • ResearchGate. (2015). Gas-Phase Elimination Reaction of Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate: A Computational Study.
  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition) 2005-II.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl N-(2-ethoxypropan-2-YL)carbamate Crystallization

Welcome to the Technical Support Center for the isolation and purification of Ethyl N-(2-ethoxypropan-2-YL)carbamate . Because this molecule features a highly sensitive hemiaminal ether motif, its crystallization is noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl N-(2-ethoxypropan-2-YL)carbamate . Because this molecule features a highly sensitive hemiaminal ether motif, its crystallization is notoriously prone to impurity entrainment, phase-separation ("oiling out"), and thermal/acidic degradation.

This guide is designed for process chemists and researchers to diagnose, understand, and resolve specific crystallization failures using self-validating protocols.

Diagnostic Matrix: Quantitative Impurity Profiling

Before altering your crystallization parameters, identify the specific failure mode using HPLC/LC-MS data. The table below summarizes the most common impurities encountered during the isolation of this compound.

Impurity ProfileChemical IdentityApprox. RRTPrimary CausalityResolution Strategy
Impurity A Ethyl N-(prop-1-en-2-yl)carbamate (Enamide)0.85Acid-catalyzed elimination of ethanol via an N-acyliminium intermediate.Strict pH control (7.0–7.5) prior to the heating phase.
Impurity B Ethyl carbamate + Acetone0.30Hydrolysis of the hemiaminal ether due to moisture and trace acid.Ensure solvent Karl Fischer (KF) moisture is <0.1%.
Impurity C Symmetrical Urea Dimer1.20Prolonged thermal stress or unreacted isocyanate precursors.Limit dissolution heating time to < 2 hours at 55°C.
Entrainment Trapped Solvent / WaterN/ARapid supersaturation causing crystal lattice defects.Implement a linear cooling ramp (-0.1°C/min)[1].

Mechanistic Insights: The Causality of Degradation

To troubleshoot effectively, you must understand the structural vulnerabilities of Ethyl N-(2-ethoxypropan-2-YL)carbamate.

The molecule contains a hemiaminal ether carbon (the 2-ethoxypropan-2-yl group attached to the carbamate nitrogen). This specific functional group is highly labile.

  • The N-Acyliminium Pathway: In the presence of trace acidic impurities (often carried over from upstream synthesis), the ethoxy oxygen is protonated. Upon heating during the dissolution phase of crystallization, ethanol is expelled as a leaving group.

  • Divergent Degradation: This expulsion generates a highly reactive N-acyliminium ion. If the system is strictly anhydrous, the ion loses a proton from an adjacent methyl group, yielding the enamide Impurity A . If trace water is present, the ion undergoes nucleophilic attack, forming an unstable hemiaminal that rapidly collapses into acetone and ethyl carbamate (Impurity B ).

Self-Validating Crystallization Workflow

The following workflow relies on a binary solvent system (Ethyl Acetate as the good solvent, Heptane as the anti-solvent) and incorporates in-process controls to ensure the system validates its own integrity before proceeding to the next step.

Process Diagram

CrystallizationTroubleshooting Start Crude Ethyl N-(2-ethoxypropan-2-YL)carbamate pHCheck In-Process Control 1: Apparent pH (Target 7.0-7.5) Start->pHCheck AdjustPH Wash with 5% NaHCO3 Dry over Na2SO4 pHCheck->AdjustPH pH < 7.0 Heat Dissolve in EtOAc Heat to 55°C (Max 2h) pHCheck->Heat pH OK AdjustPH->Heat AntiSolvent Dose Heptane Anti-solvent Add 0.5 wt% Seeds Heat->AntiSolvent Cooling Controlled Cooling (-0.1°C/min to 5°C) AntiSolvent->Cooling Filter Filter & Wash (Cold Heptane) Cooling->Filter Analyze In-Process Control 2: HPLC / KF Purity Check Filter->Analyze Success High Purity Crystal (>99.5%) Analyze->Success Pass FailElim Impurity A/B Detected (Degradation) Analyze->FailElim Fail (Chemistry) FailEntrain Solvent/Water Entrained (Oiling Out) Analyze->FailEntrain Fail (Physical) FailElim->pHCheck Recrystallize (Strict pH control) FailEntrain->Heat Recrystallize (Slower cooling)

Workflow for troubleshooting and optimizing the crystallization of Ethyl N-(2-ethoxypropan-2-YL)carbamate.

Step-by-Step Methodology
  • Dissolution & Moisture Check : Suspend the crude material in Ethyl Acetate (2 relative volumes). Self-Validation: Pull a 1 mL sample and run a Karl Fischer (KF) titration. Do not proceed if KF > 0.1%.

  • pH Adjustment (Critical) : Check the apparent pH of the organic solution using an organic-compatible pH probe or dampened pH paper. If the pH is < 7.0, wash the organic layer with 5% aqueous NaHCO3​ (1 volume), separate, and dry over anhydrous Na2​SO4​ .

  • Thermal Solubilization : Heat the neutralized organic layer to 55°C under gentle agitation (200 rpm). Ensure complete dissolution.

  • Anti-Solvent Addition : Slowly dose Heptane (6 relative volumes) dropwise over 45 minutes while maintaining the internal temperature at 55°C.

  • Seeding : To bypass spontaneous nucleation (which causes oiling out), add 0.5 wt% of pure Ethyl N-(2-ethoxypropan-2-YL)carbamate seed crystals at 50°C. Self-Validation: The seeds should persist and not dissolve, confirming the system has reached the metastable zone.

  • Controlled Cooling : Cool the system from 50°C to 5°C at a strict linear rate of -0.1°C/min.

  • Isolation & Washing : Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with pre-chilled (0°C) Heptane (2 volumes) to displace the mother liquor.

  • Drying : Dry under vacuum (50 mbar) at 35°C for 12 hours to prevent thermal degradation of the final product.

Frequently Asked Questions (FAQs)

Q: Why does my carbamate "oil out" (form a biphasic liquid) instead of forming crystals? A: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the supersaturation level is too high, and the melting point of the solute is depressed by impurities or solvent interactions. Carbamates are highly prone to this due to their strong intermolecular hydrogen-bonding networks. To resolve this, increase the proportion of the non-polar anti-solvent (Heptane) to decrease overall solvent polarity[2], use a slower cooling ramp, and introduce seed crystals just below the solubility curve to force solid-liquid phase separation instead of LLPS.

Q: I am seeing a peak at RRT 0.85 that increases during recrystallization. What is it and how do I stop it? A: This is Impurity A (Ethyl N-(prop-1-en-2-yl)carbamate). As explained in the Mechanistic Insights section, your system is likely slightly acidic. When you heat the mixture to dissolve the crude product, the acid catalyzes the elimination of ethanol from the tertiary ether. You must neutralize the crude mixture (Step 2 of the protocol) before applying any heat.

Q: How does residual water affect the crystallization purity? A: High concentrations of carbamates can cause water crystallization or the entrainment of hydrophilic impurities during the solid formation process[1]. Furthermore, water accumulation increases the overall solvent polarity, which shifts the solubility curve and can significantly reduce the isolated yield of the carbamate[2]. Ensure your solvents are anhydrous and avoid un-dried aqueous workups prior to crystallization.

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Ethyl N-(2-ethoxypropan-2-YL)carbamate in In Vitro Assays

Welcome to the Technical Support Center. This guide is specifically designed for researchers, assay developers, and drug discovery scientists working with Ethyl N-(2-ethoxypropan-2-YL)carbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, assay developers, and drug discovery scientists working with Ethyl N-(2-ethoxypropan-2-YL)carbamate .

Due to its neutral carbamate core and sterically hindered, highly lipophilic N,O-acetal (hemiaminal ether) moiety, achieving stable aqueous concentrations in biological assays presents a significant challenge. This guide synthesizes field-proven methodologies and mechanistic chemical insights to help you establish self-validating, artifact-free assay protocols.

Part 1: Mechanistic Insights & The "pH Trap"

Understanding the Solubility Barrier

Ethyl N-(2-ethoxypropan-2-YL)carbamate lacks ionizable amines or carboxylic acids at physiological pH. When introduced into an aqueous buffer, water molecules must form highly ordered, clathrate-like cages around its hydrophobic ethyl and 2-ethoxypropan-2-yl groups. This drastically decreases the entropy of the system. To minimize this thermodynamically unfavorable state, the compound molecules rapidly aggregate (the hydrophobic effect), leading to nucleation and subsequent precipitation.

The Danger of Acidification

A common troubleshooting reflex for dissolving lipophilic nitrogen-containing compounds is to lower the buffer pH to protonate the molecule. Do not do this with Ethyl N-(2-ethoxypropan-2-YL)carbamate.

The 2-ethoxypropan-2-yl group attached to the nitrogen is an acid-labile hemiaminal ether. As established in bioassay optimization literature, failing to account for chemical stability in assay buffers leads to false data . If placed in acidic media (pH < 6.0), the compound undergoes rapid acid-catalyzed cleavage. It loses ethanol to form a reactive N-isopropylidene iminium intermediate, which subsequently hydrolyzes into acetone and ethyl carbamate. Your solution may appear clear, but your active compound has been destroyed.

Pathway A Ethyl N-(2-ethoxypropan-2-YL)carbamate (Intact, Low Aqueous Solubility) B Acidic Buffer (pH < 6.0) Attempted Solubilization A->B Aqueous Dilution C Neutral Buffer (pH 7.4) + Co-solvents/Cyclodextrins A->C Encapsulation D N-isopropylidene Iminium Intermediate (Loss of Ethanol) B->D H+ Catalyzed Cleavage F Stable Micellar/Complexed Solution (Assay Ready) C->F Thermodynamic Stabilization E Degradation Products: Acetone + Ethyl Carbamate D->E Rapid H2O Addition

Fig 1: Chemical degradation pathway vs. stable encapsulation (Max width: 760px).

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I dilute my 10 mM DMSO stock directly into my pH 7.4 assay buffer, and it immediately turns cloudy. How do I prevent this? A: You are observing "solvent shift" precipitation. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration of the compound exceeds its kinetic solubility limit before the DMSO can evenly disperse. This causes it to crash out as nano-precipitates, which drastically underestimates biological activity and causes false negatives . Solution: Never perform a direct high-ratio dilution (e.g., 1:100) into the final buffer. Use an intermediate transition solvent (see SOP below) to gradually shift the dielectric constant.

Q2: Can I use standard surfactants like Tween-20 or Triton X-100 to keep it in solution? A: While non-ionic surfactants can form micelles to encapsulate lipophilic compounds, they often interfere with membrane-bound targets or lyse cells in cell-based assays. For this specific carbamate, we recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD perfectly accommodates the sterically hindered 2-ethoxypropan-2-yl tail, shielding it from water while the hydrophilic exterior maintains aqueous solubility, without denaturing cellular membranes .

Q3: How do I verify that my compound is actually in solution and not just forming invisible nano-suspensions? A: Visual inspection is notoriously unreliable. You must build a self-validating system using nephelometry (light scattering). A sudden increase in scattered light (typically measured at 620 nm) indicates that the compound has exceeded its kinetic solubility and formed sub-micron precipitates .

Part 3: Standard Operating Protocols (SOPs)

Protocol: Step-wise Solubilization using Co-Solvent Encapsulation

Causality: This protocol avoids the thermodynamic shock of a direct aqueous shift by gradually decreasing the dielectric constant of the solvation shell, ensuring the compound remains kinetically trapped in solution.

Step 1: Anhydrous Stock Preparation Prepare a 10 mM stock of Ethyl N-(2-ethoxypropan-2-YL)carbamate in 100% anhydrous DMSO. Store at -20°C in tightly sealed, desiccated aliquots to prevent atmospheric moisture uptake, which can prematurely initiate precipitation.

Step 2: Intermediate Dielectric Shift Dilute the 10 mM stock 1:10 into a transition solvent consisting of 10% PEG-400 and 90% DMSO. This yields a 1 mM intermediate stock and prepares the compound for the aqueous interface.

Step 3: Carrier Integration To your final assay buffer (pH 7.4), add your chosen solubility enhancer (e.g., 5 mM HP-β-CD or 0.1% BSA). Ensure complete dissolution of the carrier before proceeding.

Step 4: High-Shear Dispensing While vigorously mixing the assay buffer on a magnetic stirrer (creating a vortex), add the intermediate stock dropwise to reach your final target concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cytotoxicity or enzyme denaturation.

Step 5: Nephelometric Validation Transfer 100 µL of the final solution to a clear-bottom microplate. Read the plate on a nephelometer or plate reader capable of measuring light scatter at 620 nm. Validation Rule: If the relative light unit (RLU) count is >3 standard deviations above the buffer-only blank, precipitation has occurred. You must discard the solution and increase the carrier concentration in Step 3.

Workflow S1 Step 1: 10 mM Stock in 100% Anhydrous DMSO S2 Step 2: Intermediate Dilution (10% PEG-400 / 90% DMSO) S1->S2 Prevents solvent shock S3 Step 3: Dropwise Addition to Assay Buffer (pH 7.4, high stirring) S2->S3 Gradual dielectric shift S4 Step 4: Nephelometry Check (Measure light scattering at 620 nm) S3->S4 Optical validation S5 Precipitation Detected? (RLU > 3 SD of blank) S4->S5 S6 Add HP-β-CD or BSA Re-evaluate Carrier Conc. S5->S6 Yes (Kinetic limit exceeded) S7 Proceed to Biological Assay (Self-Validated) S5->S7 No (Solution is stable) S6->S3 Retry workflow

Fig 2: Self-validating experimental workflow for assay preparation (Max width: 760px).

Part 4: Quantitative Data & Excipient Selection

To assist in selecting the correct solubility enhancer for your specific assay type, consult the compatibility matrix below.

Table 1: Excipient Compatibility and Solubility Limits for Ethyl N-(2-ethoxypropan-2-YL)carbamate at pH 7.4

Excipient / CarrierMechanism of ActionMax Recommended Conc. (In Vitro)Expected Kinetic Solubility LimitAssay Compatibility Notes
DMSO (Control) Organic Co-solvent≤ 1.0% (v/v)< 5 µMHigh risk of false negatives due to rapid nano-precipitation.
PEG-400 Dielectric Constant Reduction≤ 5.0% (v/v)~ 25 µMGood for biochemical assays; may alter osmolarity in cell cultures.
HP-β-CD Hydrophobic Cavity Encapsulation1 mM – 5 mM> 100 µMExcellent for both enzymatic and cell-based assays. Inert to most targets.
BSA (Bovine Serum Albumin) Non-specific Hydrophobic Binding0.1% – 0.5% (w/v)~ 50 µMGood for cell assays, but highly bound fraction may reduce the free active drug concentration.
Pluronic F-68 Micellar Solubilization≤ 0.1% (w/v)~ 75 µMUseful for automated liquid handling; prevents compound adsorption to plasticware.

Part 5: References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: Drug Discovery Today (2006). Di L, Kerns EH. URL:[Link]

  • In vitro solubility assays in drug discovery. Source: Current Drug Metabolism (2008). Kerns EH, Di L, Carter GT. URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Source: PubMed Central / ACS (2013). Tzitzoglaki C, et al. URL:[Link]

Reference Data & Comparative Studies

Comparative

Analytical Validation of Ethyl N-(2-ethoxypropan-2-yl)carbamate: A Comparison of Benchtop vs. High-Field NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison Guide Executive Summary & The Analytical Challenge As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison Guide

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the challenge of validating complex, highly sensitive pharmaceutical intermediates. Ethyl N-(2-ethoxypropan-2-yl)carbamate is a prime example. This molecule features a carbamate core linked to an N-isopropyl group that is substituted at the 2-position with an ethoxy group, creating a hemiaminal ether linkage .

Hemiaminal ethers are notoriously sensitive to hydrolytic cleavage in mildly acidic environments, degrading rapidly into the parent carbamate, ethanol, and acetone [1]. Therefore, validating this structure requires an analytical workflow that balances rapid, non-destructive screening with ultra-high-resolution structural elucidation.

This guide objectively compares the performance of modern Cryogen-Free Benchtop NMR (60–100 MHz) against traditional High-Field NMR (400+ MHz) for the structural validation of this specific compound, detailing the causality behind spectral overlap, relaxation dynamics, and self-validating sample preparation.

Product Comparison: Benchtop vs. High-Field NMR

When selecting an NMR platform for validating hemiaminal ether derivatives, the choice dictates both the workflow speed and the depth of structural insight.

  • Benchtop NMR (60–100 MHz): Utilizing permanent NdFeB magnets, benchtop systems offer operational simplicity, low maintenance, and a small footprint ideal for at-line Process Analytical Technology (PAT) [2]. However, the lower magnetic field compresses the chemical shift dispersion. At 60 MHz, 1 ppm equates to only 60 Hz.

  • High-Field NMR (400+ MHz): Relying on superconducting magnets, these systems provide superior signal-to-noise ratios (SNR) and baseline resolution[3]. At 400 MHz, 1 ppm equates to 400 Hz, which is critical for resolving structurally similar side chains without second-order strong coupling effects.

The Causality of Signal Overlap

In Ethyl N-(2-ethoxypropan-2-yl)carbamate, there are two distinct methyl groups: the carbamate ethyl ester ( 1.25 ppm) and the ethoxy group ( 1.15 ppm). The difference in chemical shift is 0.1 ppm.

  • On a 60 MHz Benchtop NMR , 0.1 ppm is 6 Hz . Because the typical 3JHH​ coupling constant for an ethyl group is 7 Hz, the two triplets will severely overlap and exhibit strong "roof effects," making accurate integration nearly impossible.

  • On a 400 MHz High-Field NMR , 0.1 ppm is 40 Hz . This is more than five times the J -coupling constant, resulting in clean, baseline-resolved triplets.

Comparative Data Presentation

The following table summarizes the quantitative validation data, comparing the expected performance of both platforms.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (CDCl 3​ , 298 K)
NucleusStructural AssignmentPredicted Shift ( δ , ppm)Multiplicity & J -CouplingHigh-Field (400 MHz) PerformanceBenchtop (60 MHz) Performance
1 H NH (Carbamate) 5.20Broad singlet (1H)Fully resolvedBroad, potential baseline loss
1 H O-CH 2​ (Carbamate ethyl)4.10Quartet, J =7.1 Hz (2H)Baseline resolvedPartial overlap with ethoxy CH 2​
1 H O-CH 2​ (Ethoxy)3.45Quartet, J =7.0 Hz (2H)Baseline resolvedBroadened by second-order effects
1 H C(CH 3​ ) 2​ (Gem-dimethyl)1.45Singlet (6H)Sharp, highly resolvedSharp, highly resolved
1 H CH 3​ (Carbamate ethyl)1.25Triplet, J =7.1 Hz (3H)Baseline resolvedMerged multiplet (overlap)
1 H CH 3​ (Ethoxy)1.15Triplet, J =7.0 Hz (3H)Baseline resolvedMerged multiplet (overlap)
13 C C=O (Carbamate)156.0Quaternary CResolved (Standard NS)Resolved (Requires >2048 scans)
13 C C-O-N (Hemiaminal C)80.5Quaternary CResolved (Standard NS)Resolved (Requires >2048 scans)
13 C O-CH 2​ (Carbamate ethyl)60.5Secondary CH 2​ Baseline resolvedBaseline resolved
13 C O-CH 2​ (Ethoxy)58.0Secondary CH 2​ Baseline resolvedBaseline resolved
13 C C(CH 3​ ) 2​ (Gem-dimethyl)26.0Primary CH 3​ Baseline resolvedBaseline resolved

Self-Validating Experimental Protocols

To ensure the integrity of the hemiaminal ether linkage during analysis, the protocol must be designed to prevent acid-catalyzed degradation. Commercial CDCl 3​ degrades over time upon exposure to light and oxygen, generating trace amounts of DCl and phosgene. If untreated CDCl 3​ is used, the molecule will hydrolyze in the NMR tube before acquisition is complete.

Step-by-Step Methodology

Step 1: Solvent Neutralization (Critical Step)

  • Action: Pass 1.0 mL of CDCl 3​ through a short plug of activated Basic Alumina (Brockmann Grade I) immediately prior to use.

  • Causality: Basic alumina neutralizes trace DCl. This prevents the acid-catalyzed cleavage of the C-N/C-O bonds of the hemiaminal ether, preserving the structural integrity of the analyte [1].

Step 2: Sample Preparation

  • Action: Dissolve 15 mg (for High-Field) or 50 mg (for Benchtop) of Ethyl N-(2-ethoxypropan-2-yl)carbamate in 0.6 mL of the neutralized CDCl 3​ . Add 0.01% TMS as an internal reference standard ( δ 0.00 ppm).

Step 3: Acquisition Parameters

  • High-Field (400 MHz): Acquire 1 H spectra using 16 scans and a relaxation delay (D1) of 2 seconds. For 13 C, use 256 scans.

  • Benchtop (60 MHz): Acquire 1 H spectra using 64 scans. For 13 C, due to the lower Boltzmann population difference at 1.4 Tesla, sensitivity is drastically reduced. Increase the scans to 2048+ and extend D1 to 4 seconds to account for the altered T1​ relaxation times at lower magnetic fields [3].

Step 4: Hydrolysis Control Check (Self-Validating System)

  • Action: After acquisition, inspect the 1 H spectrum for a sharp singlet at 2.17 ppm (free acetone) and a quartet at 3.7 ppm (free ethanol).

  • Validation Logic: If these peaks are absent, the hemiaminal ether is intact. If they integrate to >2% relative to the gem-dimethyl peak at 1.45 ppm, the sample has undergone in situ degradation and the data must be discarded.

Mechanistic Workflow Visualization

The following diagram illustrates the comparative workflow and decision matrix for validating this compound using both NMR platforms.

G A Synthesized Compound: Ethyl N-(2-ethoxypropan-2-yl)carbamate B Sample Preparation (CDCl3 filtered via Basic Alumina to prevent hemiaminal hydrolysis) A->B C Benchtop NMR (60-100 MHz) Rapid QA/QC & Fingerprinting B->C D High-Field NMR (400+ MHz) High-Resolution Structural Elucidation B->D E Signal Overlap Analysis (e.g., Methyl triplets at 1.15/1.25 ppm) C->E F Full Spin Analysis (HiFSA) & J-Coupling Extraction D->F G Validated 1H & 13C Chemical Shifts E->G F->G

Workflow comparing Benchtop and High-Field NMR for hemiaminal ether carbamate validation.

Conclusion

For the validation of Ethyl N-(2-ethoxypropan-2-yl)carbamate, Benchtop NMR serves as an excellent, cost-effective tool for rapid confirmation of the gem-dimethyl group ( δ 1.45) and the carbamate backbone. However, due to the narrow 0.1 ppm difference between the two ethyl environments, High-Field NMR remains indispensable for absolute structural elucidation and the extraction of precise J -coupling constants. Regardless of the platform chosen, implementing a self-validating, acid-free sample preparation protocol is the ultimate key to ensuring scientific integrity.

References

  • Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial M
  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC - NIH.
Validation

A Comparative Guide to the Spectroscopic Characterization of Ethyl N-(2-ethoxypropan-2-YL)carbamate

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of Ethyl N-(2-ethoxypropan-2-YL)carbamate. Designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of Ethyl N-(2-ethoxypropan-2-YL)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It explains the causal relationships behind spectral features, compares FTIR with other critical analytical techniques, and provides a validated protocol for data acquisition. Our objective is to equip you with the expertise to confidently identify and characterize this N-substituted carbamate and similar molecular architectures.

The Molecular Context: Why Spectroscopic Characterization Matters

Ethyl N-(2-ethoxypropan-2-YL)carbamate is a molecule of interest due to its core carbamate structure, a functional group prevalent in medicinal chemistry and polymer science.[1] The carbamate linkage can be considered a hybrid of an amide and an ester, bestowing unique chemical properties. Accurate and efficient structural confirmation is a cornerstone of any research or development pipeline, ensuring purity, confirming reaction success, and supporting regulatory submissions.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. It provides a molecular "fingerprint" by probing the vibrational energies of specific functional groups within the molecule.[2] The presence, absence, and precise position of absorption bands in an FTIR spectrum offer direct evidence for the molecule's constituent parts, such as the carbonyl group, N-H bond, and ether linkages that define Ethyl N-(2-ethoxypropan-2-YL)carbamate.

Below is the chemical structure of the target molecule, highlighting the key functional groups that will be interrogated via FTIR spectroscopy.

Caption: Structure of Ethyl N-(2-ethoxypropan-2-YL)carbamate.

FTIR Spectral Profile: An Expert Interpretation

While a dedicated spectrum for this exact molecule is not publicly cataloged, we can construct a highly accurate, predictive guide based on extensive data from analogous structures, including ethyl carbamate, various N-substituted carbamates, and ethers.[3][4][5]

The following table summarizes the expected characteristic absorption bands. The causality for each band's position and expected intensity is explained below.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Comparative Insights
~3300 - 3400N-H Stretch (Secondary Carbamate)MediumThis single, relatively sharp peak is characteristic of a secondary amine/amide.[6] Its position is sensitive to hydrogen bonding; intermolecular bonding in a condensed phase (solid/liquid) sample will broaden this peak and shift it to a lower frequency compared to a dilute solution.[7]
2850 - 2990C-H Stretch (Aliphatic)StrongThese strong absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the ethyl and propan-2-yl groups. Their presence is a reliable indicator of the molecule's saturated hydrocarbon framework.[8]
~1690 - 1715C=O Stretch (Carbamate Carbonyl)Strong, SharpThis is one of the most prominent and diagnostic peaks in the spectrum.[7] The position is lower than that of a typical ester (~1735-1750 cm⁻¹) due to resonance with the adjacent nitrogen atom, which imparts more single-bond character to the C=O bond.[1][2]
~1500 - 1550N-H Bend (Amide II Band)MediumThis absorption results from the in-plane bending of the N-H bond coupled with C-N stretching. It is a hallmark of secondary amides and carbamates and is often referred to as the Amide II band.
~1200 - 1260C-N StretchMedium to StrongThe stretching vibration of the carbamate C-N bond typically appears in this region. Its intensity and position confirm the linkage between the carbonyl carbon and the nitrogen atom.[3]
1050 - 1150C-O-C Stretch (Ether & Carbamate)StrongThis region will likely contain multiple strong, overlapping bands. Ethers characteristically show strong C-O-C stretching absorptions between 1000 and 1300 cm⁻¹.[9] Specifically, aliphatic ethers absorb strongly around 1150-1085 cm⁻¹.[7] This will overlap with the C-O stretching from the carbamate's ester-like portion. Distinguishing the two ether linkages from the carbamate C-O may be difficult, but the presence of intense absorption in this region is a key validation point.

A Comparative Framework: FTIR vs. Alternative Analytical Methods

While FTIR is an excellent tool for functional group identification, a comprehensive characterization, particularly in a drug development context, necessitates orthogonal methods. Each technique offers unique insights, and their combined use provides a self-validating system of analysis.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group identification.[10]Rapid, non-destructive, low cost, minimal sample prep, excellent for reaction monitoring.Provides limited information on molecular connectivity and stereochemistry; not inherently quantitative without calibration.[11]
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity, chemical environment of protons and carbons, stereochemistry.[4]Unambiguous structure elucidation, highly quantitative.Slower acquisition time, requires more sample, higher instrument cost, requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, elemental composition (HRMS).Extremely high sensitivity, provides exact molecular formula."Hard" ionization can cause excessive fragmentation, isomeric differentiation can be challenging.
Chromatography (GC/HPLC) Separation of mixtures, purity assessment, quantification.[12]Excellent for determining purity and quantifying components in a mixture.[13]Provides no structural information on its own; must be coupled with a detector (e.g., MS, UV-Vis).

Validated Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and straightforward technique for analyzing liquid or solid samples. The trustworthiness of your data is directly linked to the rigor of your experimental execution.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Dry Ensure Crystal is Dry Clean->Dry Background Acquire Background Spectrum (Empty Crystal) Dry->Background Sample Apply Small Amount of Sample Background->Sample Contact Ensure Good Contact with ATR Puck Sample->Contact Acquire Acquire Sample Spectrum Contact->Acquire Process Perform ATR & Baseline Correction Acquire->Process Analyze Analyze Spectrum (Peak Picking & Identification) Process->Analyze End End Analyze->End

Caption: Workflow for FTIR Data Acquisition using ATR.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric interference from water vapor (broad absorptions ~3500-3700 cm⁻¹ and sharp rotational lines ~1600-1800 cm⁻¹) and carbon dioxide (sharp doublet ~2360 cm⁻¹).

    • Action: Ensure the spectrometer's sample compartment has been adequately purged according to the manufacturer's guidelines.

  • ATR Crystal Cleaning:

    • Causality: Any residue from previous analyses will contaminate your spectrum. The cleaning solvent must be volatile to avoid leaving its own spectral signature.

    • Action: Gently wipe the surface of the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Allow it to fully evaporate.

  • Background Acquisition:

    • Causality: This is a critical self-validating step. The instrument records the spectrum of the environment (atmosphere + crystal) and digitally subtracts it from your sample's spectrum. This ensures that the final spectrum contains only information from your sample.

    • Action: With the clean, empty ATR accessory in place, initiate a "background scan" using the instrument software (typically averaging 16 or 32 scans for a good signal-to-noise ratio).

  • Sample Application:

    • Causality: Only a small amount of sample is needed. Good, uniform contact between the sample and the crystal is essential for a strong, high-quality signal.

    • Action: Place a small amount of Ethyl N-(2-ethoxypropan-2-YL)carbamate (e.g., a single drop if liquid, a few milligrams if solid) onto the center of the ATR crystal. If it is a solid, lower the pressure clamp (puck) to ensure intimate contact.

  • Sample Spectrum Acquisition:

    • Action: Initiate the "sample scan" using the same scan parameters as the background scan.

  • Data Processing and Cleaning:

    • Causality: The raw data may require minor corrections for optimal presentation and interpretation.

    • Action: Apply an ATR correction algorithm in the software if available (this accounts for the wavelength-dependent depth of penetration of the IR beam). Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance. Clean the ATR crystal thoroughly after analysis.

By following this detailed guide, researchers can confidently utilize FTIR spectroscopy for the robust and reliable characterization of Ethyl N-(2-ethoxypropan-2-YL)carbamate, integrating it effectively with other analytical techniques for a comprehensive understanding of the molecule.

References

  • Lachenmeier, D. W., et al. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. PubMed. Available at: [Link][11]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link][3]

  • Mossoba, M. M., Chen, J. T., Brumley, W. C., & Page, S. W. (1988). Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. Analytical Chemistry, 60(9), 945-948. Available at: [Link][13]

  • Weber, J. V., & Lachenmeier, D. W. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI. Available at: [Link][14]

  • Lee, H., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link][9]

  • Chung, S. W., et al. (2010). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Journal of Food Science and Nutrition, 15(4), 365-372. Available at: [Link][10]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link][4]

  • ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Available at: [Link][1]

  • Storer, M. K., et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Determination of ethyl carbamate in wine by high performance liquid chromatography. Available at: [Link][12]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][8]

  • MDPI. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available at: [Link][15]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link][2]

  • ResearchGate. (n.d.). FTIR spectrum of monosubstituted carbamate FTC model compound 3. Available at: [Link][16]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Available at: [Link][6]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Available at: [Link][7]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link][17]

  • Elsevier. (2011). Synthesis of N-substituted carbamates from amines and alkyl carbamates over magnetic nickel-containing iron oxide catalysts. Available at: [Link]

  • Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure, 449(1-2), 53-59. Available at: [Link][5]

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